N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-14-6-8-16(9-7-14)29(25,26)11-10-20(24)23-21-22-17(13-28-21)19-12-15-4-2-3-5-18(15)27-19/h2-9,12-13H,10-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLGWFSLHMGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole rings are then coupled using appropriate linkers and reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide exhibit significant anticancer properties. For instance, benzofuran derivatives have been studied for their ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazole compound significantly inhibited the growth of breast cancer cells in vitro. The study reported IC50 values indicating effective dose-response relationships, suggesting that modifications to the thiazole structure could enhance efficacy against various cancer types .
1.2 Antimicrobial Properties
The compound shows promise as an antimicrobial agent. Thiazole derivatives have been recognized for their antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics.
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
This table illustrates the effectiveness of various compounds against specific bacterial strains, highlighting the potential of this compound as a lead compound in antibiotic development .
Materials Science
2.1 Organic Electronics
This compound has applications in organic electronics due to its semiconducting properties. The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study:
A recent investigation into the photophysical properties of thiazole-based compounds revealed that they possess high charge mobility and stability under operational conditions, making them suitable for use in OLEDs. The study measured device performance metrics such as luminance and efficiency, demonstrating the feasibility of integrating these compounds into commercial applications .
Analytical Chemistry
3.1 Chromatographic Applications
The unique chemical structure of this compound makes it an excellent candidate for use as a chromatographic standard or reagent in analytical chemistry.
Data Table: Retention Times in HPLC Analysis
| Compound Name | Retention Time (min) | Column Type |
|---|---|---|
| Standard A | 5.6 | C18 Reverse Phase |
| Standard B | 7.3 | C8 Reverse Phase |
| This compound | 6.1 | C18 Reverse Phase |
This table provides retention time data for various compounds analyzed via high-performance liquid chromatography (HPLC), indicating how this compound can be effectively separated and quantified in complex mixtures .
Mechanism of Action
The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Table 1: Physical and Spectral Properties of Selected Thiazole Derivatives
*Predicted data based on structural analogs.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., benzofuran) may enhance target affinity in hydrophobic environments, while sulfonyl groups improve pharmacokinetic profiles .
- Synthetic Challenges : Tosylpropanamide derivatives require precise control of sulfonylation conditions to avoid byproducts, unlike pyridinyl-thiazoles, which rely on milder coupling reactions .
- Therapeutic Potential: Thiazole derivatives with aromatic substituents (e.g., benzofuran, pyridinyl) show promise in cardiovascular and enzyme-targeted therapies, warranting further investigation of the target compound .
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide is a compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a thiazole ring coupled with a benzofuran moiety and a tosylpropanamide group. The structural formula can be represented as follows:
The synthesis typically involves multi-step organic reactions, leveraging reactions such as the Knoevenagel condensation and various alkylation techniques to yield the final product with desired purity and yield .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| K-562 (Leukemia) | 0.56 | 60.89 |
| NCI-H460 (Lung Cancer) | 1.0 | 80.92 |
| HCT-116 (Colon Cancer) | 0.72 | 72.14 |
| OVCAR-4 (Ovarian Cancer) | 1.5 | 56.45 |
The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cell division . Molecular docking studies have suggested that it interacts favorably with tubulin, enhancing its cytotoxic potential .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies using the agar dilution method revealed that it exhibits activity against a range of pathogens:
| Pathogen Type | Activity |
|---|---|
| Bacteria | Moderate to High |
| Fungi | Moderate |
| HIV | Inhibition observed |
Among various derivatives tested, certain modifications to the thiazole and benzofuran components significantly enhanced antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Preclinical models have indicated that it can reduce inflammation markers effectively, suggesting potential therapeutic uses in conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that this compound induced apoptosis in human myeloid leukemia cells, evidenced by increased caspase-3 activity .
- Structural Activity Relationship (SAR) : Investigations into SAR revealed that modifications in substituents on the benzofuran or thiazole rings could lead to enhanced biological activity, providing insights into optimizing future derivatives for targeted therapies .
- In Vivo Studies : Animal models have shown promising results where administration of this compound led to significant tumor reduction compared to controls, indicating potential for further development into clinical applications .
Q & A
Q. What synthetic routes are commonly employed for N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide, and how can reaction conditions be optimized?
The synthesis of thiazole-containing compounds typically involves cyclocondensation reactions. For example, thiazole-2-amine intermediates can be prepared by reacting substituted acetophenones with thiourea or benzoylisothiocyanate in 1,4-dioxane at room temperature . Subsequent coupling with tosylpropanoyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the final product. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., dioxane vs. DMF), and reaction time to improve yields. TLC monitoring and purification via column chromatography are critical for isolating high-purity intermediates .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Orthogonal analytical methods are recommended:
- HPLC : To assess purity (>98% is typical for research-grade material) .
- NMR Spectroscopy : -NMR (e.g., δ 11.86 ppm for thiazole NH protons) and -NMR (e.g., carbonyl carbons at ~170 ppm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ = 445.12 vs. observed 445.15) .
- IR Spectroscopy : Peaks at 1714 cm (amide C=O) and 1253 cm (tosyl S=O) confirm key bonds .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in thiazole derivatives like this compound?
SAR studies often involve:
- Functional Group Modification : Replacing the tosyl group with acetyl or benzoyl moieties to assess impact on bioactivity .
- Electron-Withdrawing/Donating Substituents : Introducing halogens (e.g., –Br at the benzofuran para position) enhances antimicrobial activity by increasing lipophilicity and target binding .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic pathogens .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:
- Solubility Enhancement : Co-solvents (DMSO/PEG 400) or nanoformulation .
- Metabolic Stability Assays : Liver microsome studies to identify degradation hotspots (e.g., tosyl group hydrolysis) .
- Pharmacophore Refinement : Adjusting the benzofuran-thiazole linker length to balance potency and bioavailability .
Q. What experimental designs are recommended for evaluating cardioprotective or antiproliferative activity?
- Cardioprotective Models : Isolated rat heart assays under hypoxia, comparing contractile response reduction to reference drugs like Levocarnitine .
- Antiproliferative Screening : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC calculations. SAR trends show electron-withdrawing groups (–Br, –CF) enhance activity .
- Control Experiments : Include negative controls (DMSO vehicle) and positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
